1-((3,3-Difluorocyclobutyl)methoxy)-4-iodobenzene
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Overview
Description
1-((3,3-Difluorocyclobutyl)methoxy)-4-iodobenzene is an organic compound that features a unique combination of fluorinated cyclobutyl and iodinated benzene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,3-Difluorocyclobutyl)methoxy)-4-iodobenzene typically involves the following steps:
Preparation of 3,3-Difluorocyclobutanol: This intermediate can be synthesized via the reaction of dichloroketene with tert-butyl or benzyl vinyl ether.
Formation of 3,3-Difluorocyclobutylmethanol: The difluorocyclobutanol is then converted to 3,3-difluorocyclobutylmethanol.
Etherification: The 3,3-difluorocyclobutylmethanol is reacted with 4-iodophenol under suitable conditions to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-((3,3-Difluorocyclobutyl)methoxy)-4-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-((3,3-Difluorocyclobutyl)methoxy)-4-iodobenzene has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used in studies to understand the interactions between fluorinated and iodinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-((3,3-Difluorocyclobutyl)methoxy)-4-iodobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated and iodinated groups can influence the compound’s binding affinity and specificity, affecting the overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclobutylmethanol: A precursor in the synthesis of the target compound.
4-Iodophenol: Another precursor used in the synthesis.
2-(Difluoromethyl)-1-fluorobenzene: A similar fluorinated aromatic compound.
3-(Difluoromethyl)-1-fluorobenzene: Another fluorinated aromatic compound.
Uniqueness
1-((3,3-Difluorocyclobutyl)methoxy)-4-iodobenzene is unique due to the combination of a difluorocyclobutyl group and an iodinated benzene ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[(3,3-difluorocyclobutyl)methoxy]-4-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2IO/c12-11(13)5-8(6-11)7-15-10-3-1-9(14)2-4-10/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROMJXSURYCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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